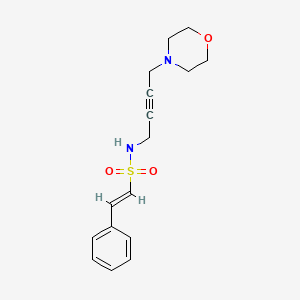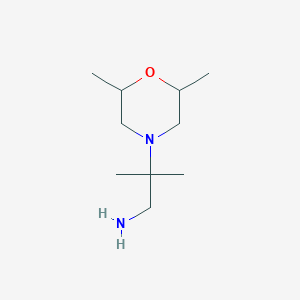![molecular formula C10H15N3O3 B2861581 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid CAS No. 1154326-92-7](/img/structure/B2861581.png)
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties and are widely studied by researchers .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .
Molecular Structure Analysis
1,2,4-Oxadiazoles have a five-membered heterocyclic ring that consists of two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of these atoms allows for various substituents in the oxadiazole ring, leading to differences in their properties due to variations in the electronic environment .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions. For example, they can improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary greatly depending on their specific structure and substituents. For example, some 1,2,4-oxadiazoles are solids at room temperature .
Scientific Research Applications
Anticancer Applications
Research focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids has revealed their potential as anticancer agents. These compounds were synthesized and evaluated for their anticancer activity, with some showing low IC50 values, indicating strong anticancer potential compared to reference drugs such as doxorubicin (Rehman et al., 2018).
Antibacterial and Antifungal Applications
Another study synthesized derivatives containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, showcasing valuable antibacterial activities. These compounds were synthesized through a series of steps from different carboxylic acids and evaluated for their antibacterial effectiveness (Aziz‐ur‐Rehman et al., 2017).
Tubulin Inhibitor for Antiproliferative Applications
A novel chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was discovered and optimized as tubulin inhibitors with antiproliferative properties. SAR-guided optimization led to a compound with significant potency in antiproliferative assays, demonstrating the potential of this scaffold in cancer treatment (Krasavin et al., 2014).
Synthesis and Characterization for Biological Evaluation
Further studies involved the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were synthesized, and their structures elucidated through modern spectroscopic techniques. They were screened against enzymes and subjected to molecular docking studies to understand their biological activities and interactions (Khalid et al., 2016).
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal functions and leading to their inhibition or death.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their inhibition or death .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely lead to the inhibition or death of pathogens by disrupting their essential biochemical pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7-11-9(16-12-7)6-13-4-2-8(3-5-13)10(14)15/h8H,2-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYNSYHZHZXSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2861504.png)
![2-[Dimethylphosphorylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2861505.png)


![N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2861513.png)

![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)
![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861519.png)

